molecular formula C7H3ClNNaO2 B12916378 sodium;6-chloro-1,3-benzoxazol-3-id-2-one

sodium;6-chloro-1,3-benzoxazol-3-id-2-one

Cat. No.: B12916378
M. Wt: 191.55 g/mol
InChI Key: WAEDRLXTKLEGAL-UHFFFAOYSA-M
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Description

Sodium;6-chloro-1,3-benzoxazol-3-id-2-one is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;6-chloro-1,3-benzoxazol-3-id-2-one typically involves the reaction of 2-aminophenol with chloroformic acid derivatives under specific conditions. One common method involves the use of 2-aminophenol and 6-chloro-2-formylbenzoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like toluene at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and involves the use of industrial-grade reagents and solvents. The product is then purified through recrystallization or chromatography techniques to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

Sodium;6-chloro-1,3-benzoxazol-3-id-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various halogenated derivatives .

Scientific Research Applications

Sodium;6-chloro-1,3-benzoxazol-3-id-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of sodium;6-chloro-1,3-benzoxazol-3-id-2-one involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π stacking interactions with biological targets, leading to its biological effects. It is known to inhibit certain enzymes and receptors, which contributes to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;6-chloro-1,3-benzoxazol-3-id-2-one is unique due to its specific substitution pattern and the presence of a sodium ion, which can influence its solubility and reactivity. This makes it distinct from other benzoxazole derivatives and contributes to its unique biological and chemical properties .

Properties

Molecular Formula

C7H3ClNNaO2

Molecular Weight

191.55 g/mol

IUPAC Name

sodium;6-chloro-1,3-benzoxazol-3-id-2-one

InChI

InChI=1S/C7H4ClNO2.Na/c8-4-1-2-5-6(3-4)11-7(10)9-5;/h1-3H,(H,9,10);/q;+1/p-1

InChI Key

WAEDRLXTKLEGAL-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=C1Cl)OC(=O)[N-]2.[Na+]

Origin of Product

United States

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